5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine
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Overview
Description
5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine typically involves the reaction of a pyrimidine derivative with an imidazole derivative. One common method involves the use of a base such as triethylamine to facilitate the reaction between the two components . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Pyrimidine: Contains only the pyrimidine ring.
2-(1H-Imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine is unique due to the combination of both imidazole and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in multiple research fields.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylmethyl)pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8(11-1)3-7-4-9-6-10-5-7/h4-6H,1-3H2,(H,11,12) |
InChI Key |
NMDNOXIWVGGZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CN=CN=C2 |
Origin of Product |
United States |
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